molecular formula C24H22N2OS B2462082 4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 476284-81-8

4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B2462082
CAS No.: 476284-81-8
M. Wt: 386.51
InChI Key: DWHQNEPIMWIDDB-UHFFFAOYSA-N
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Description

4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a synthetic organic compound featuring a 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-ylamine core structure substituted with a 4-benzylbenzamide group. This scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Compounds within this chemical class have been identified as potent and selective inhibitors of key enzymes, most notably JNK2 and JNK3 (c-Jun N-terminal kinases), which are part of the mitogen-activated protein kinase (MAPK) family and are central regulators in stress-induced signaling pathways, neuronal apoptosis, and inflammatory processes . The unique binding mode of this scaffold, where the 3-cyano substituent on the tetrahydrobenzothiophene ring acts as a key hydrogen bond acceptor within the ATP-binding site of kinases, provides a basis for its biological activity and selectivity . Beyond kinase inhibition, structurally related molecules incorporating the tetrahydrobenzothiophene core have demonstrated potential as anti-inflammatory agents through in silico molecular docking studies, suggesting a possible mechanism as 5-lipoxygenase (5-LOX) inhibitors, thereby offering an alternative pathway for inflammation research . The 4-benzylbenzamide moiety is strategically incorporated to modulate the compound's physicochemical properties and explore structure-activity relationships, potentially influencing target affinity, cellular permeability, and metabolic stability. Researchers utilize this compound exclusively in non-human studies as a chemical probe or building block to investigate cellular signaling pathways, enzyme mechanics, and for the development of novel therapeutic agents for conditions where JNK signaling or 5-LOX activity is implicated. This product is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's safety data sheet prior to use.

Properties

IUPAC Name

4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-16-7-12-22-20(13-16)21(15-25)24(28-22)26-23(27)19-10-8-18(9-11-19)14-17-5-3-2-4-6-17/h2-6,8-11,16H,7,12-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHQNEPIMWIDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide or sodium cyanide.

    Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction using benzoyl chloride and an amine derivative of the benzothiophene core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzamides can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

A study published in PubChem evaluated various substituted benzamides against human colorectal carcinoma cell lines (HCT116) and found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) . This suggests that the compound may possess enhanced anticancer properties compared to conventional treatments.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar compounds have demonstrated effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. For example, the antimicrobial activity of synthesized benzamide derivatives was assessed against various strains, revealing minimum inhibitory concentrations (MIC) that suggest potent antibacterial effects .

Case Study 1: Anticancer Evaluation

In a notable study assessing the anticancer potential of various benzamide derivatives, researchers synthesized a series of compounds including those similar to this compound. The results indicated that some derivatives exhibited IC50 values significantly lower than standard treatments against colorectal cancer cell lines .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of synthesized benzamide derivatives against multiple microbial strains. The findings highlighted that certain compounds demonstrated strong activity with MIC values indicating effectiveness comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Core Structural Differences

The compound differs from analogs in the substitution pattern of the benzothiophene ring and the benzamide group:

Compound Name Benzothiophene Substituents Benzamide Substituents Key Features
Target Compound 3-CN, 5-CH₃ 4-Benzyl Electron-withdrawing CN; lipophilic CH₃
N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide 3-Benzoyl (C₆H₅CO-) None Electron-withdrawing benzoyl; planar conformation
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B) N/A 2-OH, phenethylamine side chain Polar OH; flexible side chain

Key Observations :

  • The methyl group increases lipophilicity relative to unsubstituted analogs, which may improve membrane permeability but reduce aqueous solubility.

Conformational and Crystallographic Analysis

Crystal Structure Insights

  • N-(3-Benzoyl analog) :
    • Cyclohexene ring adopts an envelope conformation (puckering parameters: θ = 0.5098°, φ = 126.7°).
    • Dihedral angles: Thiophene vs. phenyl rings = 7.1° and 59.0°; intramolecular N–H⋯O hydrogen bond observed.
  • Target Compound: Expected to exhibit similar cyclohexene puckering but altered dihedral angles due to the 3-cyano and 5-methyl groups. The cyano group may participate in C–H⋯N interactions, influencing packing efficiency.

Pharmacological and Physicochemical Properties

Benzamide Derivatives in Neuroscience

Benzamide derivatives like amisulpride and sulpiride () are neuroleptics acting as dopamine D2/D3 receptor antagonists.

Physicochemical Properties

Property Target Compound N-(3-Benzoyl analog) Rip-B
Melting Point Expected >150°C (CN group) Not reported 96°C
Solubility Low (lipophilic CH₃, CN) Moderate (benzoyl) Moderate (polar OH)
Hydrogen Bonding C–H⋯N (CN), possible N–H⋯O N–H⋯O intramolecular O–H⋯O/N intermolecular

Biological Activity

4-benzyl-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C26H24N4O3SC_{26}H_{24}N_4O_3S and has a molecular weight of 472.57 g/mol. The structural components include a benzamide moiety and a tetrahydro-benzothiophene ring, which contribute to its biological properties.

Research indicates that this compound acts primarily as an inhibitor of specific kinases in the mitogen-activated protein kinase (MAPK) family. Notably, it has been shown to selectively inhibit JNK2 and JNK3 kinases. The binding interactions were elucidated through X-ray crystallography, revealing that the 3-cyano substituent forms hydrogen bonds with the ATP-binding site of these kinases .

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

  • Inhibition of Kinases : The compound demonstrated potent inhibition against JNK3 with a pIC50 value of approximately 6.7 and against JNK2 with a pIC50 of about 6.5. This selectivity suggests potential therapeutic applications in diseases where these kinases are implicated .
  • Neuroleptic Activity : Similar compounds within the benzamide class have shown neuroleptic effects. For instance, certain benzamides were found to exhibit significant antipsychotic activity with minimal side effects compared to traditional neuroleptics like haloperidol .
  • Acetylcholinesterase Inhibition : Some derivatives related to this compound have been evaluated for their ability to inhibit human acetylcholinesterase, which is crucial for treating Alzheimer's disease .

Case Studies

Several studies have highlighted the efficacy of related compounds in different biological contexts:

  • Study on JNK Inhibitors : A series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives were tested for their inhibitory effects on JNK kinases. Compounds similar to this compound exhibited promising results in reducing cellular stress responses linked to inflammation and cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzamide and tetrahydro-benzothiophene moieties significantly influence the biological activity:

ModificationEffect on Activity
Substitution on benzamide nitrogenIncreased potency against JNK kinases
Alteration of cyano group positionAffects selectivity towards MAPK family members
Variation in alkyl chain lengthModulates lipophilicity and bioavailability

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValue (from )
Space groupP21/c
a, b, c (Å)13.5223, 6.23222, 22.2941
β (°)106.150
Rint0.031
H-bond (N1–H1⋯O1)2.02 Å, 175°

Q. Table 2. Synthetic Optimization Workflow

StepConditionsReference
Amide couplingEDCI, DCM, 0°C→RT, 12 h
PurificationColumn chromatography (20% EA)
CrystallizationEthyl acetate/hexane, slow evap

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